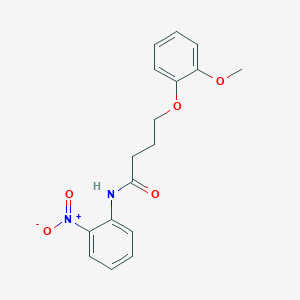
2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide, also known as NBMA, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory and immune responses. This compound has also been shown to inhibit the activation of Akt, a protein kinase involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, inhibition of angiogenesis, modulation of the immune response, and neuroprotection against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide is its potential applications in various scientific research areas, including cancer research, neurology, and immunology. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for 2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide research, including the development of more efficient synthesis methods, the identification of novel targets and pathways for this compound, and the evaluation of its potential applications in other scientific research areas. Additionally, the development of more water-soluble derivatives of this compound may improve its efficacy and usability in lab experiments.
Métodos De Síntesis
2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide can be synthesized using a two-step process involving the reaction of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzylthiourea, followed by the reaction of 4-nitrobenzylthiourea with 4-methoxyphenylacetyl chloride to form this compound.
Aplicaciones Científicas De Investigación
2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide has been studied for its potential applications in various scientific research areas, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been shown to have neuroprotective effects against oxidative stress and inflammation. In immunology, this compound has been shown to modulate the immune response by regulating cytokine production and T cell activation.
Propiedades
Fórmula molecular |
C16H16N2O4S |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C16H16N2O4S/c1-22-15-8-4-13(5-9-15)17-16(19)11-23-10-12-2-6-14(7-3-12)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) |
Clave InChI |
CAEOSZNZRBCRKJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B254767.png)

![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254769.png)

![N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B254780.png)
![N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine](/img/structure/B254783.png)

![4-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]butanoic acid](/img/structure/B254790.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-{3-nitrophenyl}acrylamide](/img/structure/B254792.png)
![allyl 2-(1-(2-furyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254795.png)
![allyl 2-(1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254796.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254799.png)
